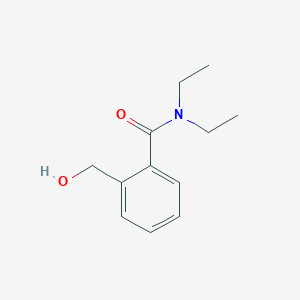

N,N-Diethyl-2-(hydroxymethyl)benzamide

Description

N,N-Diethyl-2-(hydroxymethyl)benzamide is a benzamide derivative characterized by a hydroxymethyl (-CH$_2$OH) substituent at the 2-position of the benzene ring and N,N-diethyl groups on the amide nitrogen. This compound is notable for its structural versatility, enabling applications in medicinal chemistry, catalysis, and agrochemicals. The hydroxymethyl group enhances hydrogen-bonding capacity and solubility, distinguishing it from analogues with non-polar substituents .

Properties

CAS No. |

103258-38-4 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N,N-diethyl-2-(hydroxymethyl)benzamide |

InChI |

InChI=1S/C12H17NO2/c1-3-13(4-2)12(15)11-8-6-5-7-10(11)9-14/h5-8,14H,3-4,9H2,1-2H3 |

InChI Key |

LKTLWIYQSSOUBO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1CO |

Origin of Product |

United States |

Comparison with Similar Compounds

N,N-Diethyl-m-toluamide (DEET)

- Structure : Methyl group at the 3-position (meta) of the benzene ring.

- Key Differences: Bioactivity: DEET is a widely used insect repellent. Comparative studies show that N,N-diethyl-2-(hydroxymethyl)benzamide and DEET exhibit similar repellent efficacy against Anopheles and Aedes mosquitoes. However, DEET’s methyl group confers higher volatility, whereas the hydroxymethyl group may improve skin adhesion and reduce evaporation . Metabolism: DEET undergoes N-deethylation and oxidation of the methyl group to hydroxymethyl and aldehyde derivatives.

N,N-Diethyl-2-(methylthio)benzamide

- Structure : Methylthio (-SMe) group at the 2-position.

- Key Differences: Reactivity: The methylthio group is electron-rich and lipophilic, facilitating participation in radical reactions and metal-catalyzed cross-couplings. This contrasts with the hydroxymethyl group, which is more polar and prone to oxidation or hydrogen bonding. Applications: Used as an intermediate in synthesizing furanylbenzamide inhibitors (e.g., SHP2 phosphatase inhibitors). The methylthio group’s stability under basic conditions makes it preferable for organometallic reactions, whereas the hydroxymethyl group is suited for hydrophilic interactions .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : N,O-bidentate directing group with a branched hydroxyalkyl chain.

- Key Differences :

- Catalytic Utility : Both compounds act as directing groups in metal-catalyzed C–H functionalization. However, the branched hydroxyalkyl chain in this analogue forms a rigid double five-membered chelate, enhancing regioselectivity in catalytic cycles. The linear hydroxymethyl group in N,N-diethyl-2-(hydroxymethyl)benzamide may offer greater conformational flexibility but lower stereochemical control .

N-(Hydroxymethyl)-2-(trifluoromethyl)benzamide

- Structure : Trifluoromethyl (-CF$_3$) group at the 2-position.

- Key Differences: Electronic Effects: The electron-withdrawing -CF$3$ group increases electrophilicity of the amide carbonyl, enhancing stability against hydrolysis. This contrasts with the electron-donating diethylamino group in N,N-diethyl-2-(hydroxymethyl)benzamide, which may reduce oxidative stability. Applications: Used as a pesticide intermediate. The -CF$3$ group improves lipid solubility and bioavailability, whereas the hydroxymethyl group prioritizes water solubility .

Tabulated Comparison of Key Properties

Research Implications

- Catalysis : The hydroxymethyl group’s hydrogen-bonding capability positions N,N-Diethyl-2-(hydroxymethyl)benzamide as a promising ligand for transition-metal catalysts, though steric bulkier analogues may offer better stereocontrol .

- Drug Design: Substituting methylthio or trifluoromethyl groups could optimize pharmacokinetics (e.g., blood-brain barrier penetration), whereas hydroxymethyl derivatives may improve solubility for intravenous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.